4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde
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Overview
Description
4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol . This compound features a thiophene ring substituted with a diazepane moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde involves several steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde include other thiophene derivatives and diazepane-containing molecules. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:
Thiophene derivatives: Compounds like suprofen and articaine have different substituents on the thiophene ring, leading to varied pharmacological properties.
Diazepane-containing molecules: These compounds may have different ring structures or additional functional groups, affecting their chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of a thiophene ring with a diazepane moiety, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O2S |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
4-(3-oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2S/c13-6-9-4-8(7-15-9)12-3-1-2-11-10(14)5-12/h4,6-7H,1-3,5H2,(H,11,14) |
InChI Key |
AFFAOECRACHVQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CN(C1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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